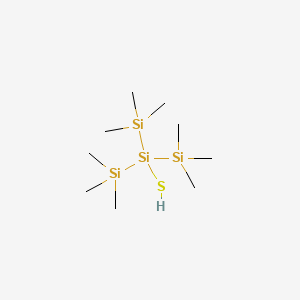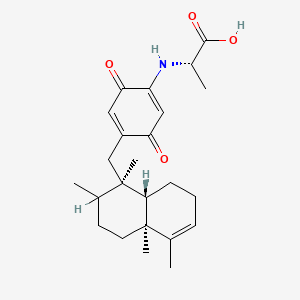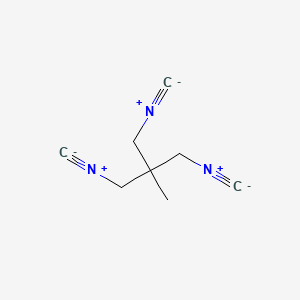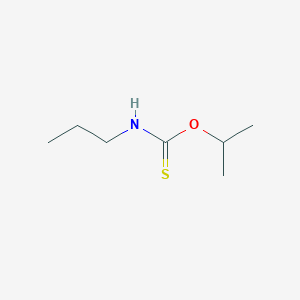
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is an organosilicon compound with the molecular formula C9H28SSi4. It is known for its unique structural properties, which include a silicon-sulfur bond and multiple trimethylsilyl groups. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- typically involves the reaction of trimethylsilyl chloride with a silicon-sulfur compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar methods as in laboratory synthesis but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of silicon-containing derivatives.
Aplicaciones Científicas De Investigación
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- involves its ability to form stable silicon-sulfur bonds. This reactivity is due to the presence of multiple trimethylsilyl groups, which stabilize the compound and facilitate its interactions with other molecules. The molecular targets and pathways involved in its action are still under investigation, but it is known to interact with various organic and inorganic substrates.
Comparación Con Compuestos Similares
Similar Compounds
Tris(trimethylsilyl)silane: Another organosilicon compound with similar reactivity but different structural properties.
Chlorotris(trimethylsilyl)silane: Contains a chlorine atom instead of a sulfur atom, leading to different reactivity and applications.
Tetrakis(trimethylsilyl)silane: Contains four trimethylsilyl groups, offering different steric and electronic properties.
Uniqueness
2-Trisilanethiol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- is unique due to its silicon-sulfur bond and the presence of multiple trimethylsilyl groups. These features provide it with distinct reactivity and stability, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
134962-58-6 |
|---|---|
Fórmula molecular |
C9H28SSi4 |
Peso molecular |
280.73 g/mol |
Nombre IUPAC |
trimethyl-[sulfanyl-bis(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C9H28SSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h10H,1-9H3 |
Clave InChI |
ZXHHNFCOELTFBH-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile](/img/structure/B14274770.png)

![7-Methyl-2,3,4,7-tetrahydro-1H-benzo[c]carbazole](/img/structure/B14274782.png)

![N-Methyl-N-octadecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B14274793.png)
![5-(2,3,6,7-Tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-9-yl)pentanehydrazide](/img/structure/B14274801.png)

![4-(Hexyloxy)phenyl 4-{[6-(propanoyloxy)hexyl]oxy}benzoate](/img/structure/B14274809.png)

![2-[4-(1-Bromo-2-methylprop-1-en-1-yl)phenoxy]ethan-1-ol](/img/structure/B14274819.png)


